molecular formula C11H9ClN2O3 B2569767 1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 54709-10-3

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No. B2569767
CAS RN: 54709-10-3
M. Wt: 252.65
InChI Key: VTCUBKIGYGEPRU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, also known as 4-chloro-5-methoxy-1H-pyrazole-3-carboxylic acid, is a synthetic molecule that has been used in various scientific research applications. This compound is a pyrazole derivative that has been used for the synthesis of various biologically active compounds. It has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Kumarasinghe et al. (2009) explored the synthesis of a related compound, focusing on the challenges of identifying regioisomers and the importance of single-crystal X-ray analysis for unambiguous structure determination. Their work emphasizes the complex structural aspects of these types of compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Quantum Chemical Methods and Molecular Geometry

  • Alaşalvar et al. (2014) characterized a similar compound using various spectroscopic techniques and quantum chemical methods. Their research highlights the relevance of theoretical studies in predicting the behavior and properties of such compounds (Alaşalvar et al., 2014).

Applications in Pharmaceutical Chemistry

  • Khalifa, Nossier, and Al-Omar (2017) utilized a related compound in the preparation of various pharmacophore-linked derivatives, indicating potential applications in drug design and pharmaceutical chemistry (Khalifa, Nossier, & Al-Omar, 2017).

Antifungal and Antibacterial Activities

  • Liu et al. (2020) designed and synthesized derivatives based on this compound, showing significant antifungal activity against various fungi, suggesting its potential as an SDH inhibitor (Liu et al., 2020).
  • Hafez, El-Gazzar, and Al-Hussain (2016) evaluated similar compounds for their antimicrobial and anticancer activities, finding some compounds with higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Optical and Electronic Properties

  • Chandrakantha et al. (2013) synthesized derivatives of a related compound and investigated their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated significant impacts on cellular functions, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and subsequent biological effects .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCUBKIGYGEPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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